molecular formula C23H38O2 B15140633 5-(Z-heptadec-8-enyl) resorcinol

5-(Z-heptadec-8-enyl) resorcinol

Cat. No.: B15140633
M. Wt: 346.5 g/mol
InChI Key: DQSWQRFGZIJUCI-KTKRTIGZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-(Z-heptadec-8-enyl) resorcinol typically involves the synthesis of catechol, followed by an esterification reaction with Z-heptadec-8-enol . The synthetic route can be summarized as follows:

Industrial Production Methods

the compound can be extracted from natural sources, such as the herbs of Ardisia maculosa . The extraction process involves solvent extraction followed by purification techniques like chromatography to isolate the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Z-heptadec-8-enyl) resorcinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydroxy derivatives

    Substitution: Ethers and esters

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Z-heptadec-8-enyl) resorcinol is unique due to its long aliphatic chain, which imparts distinct physicochemical properties and biological activities. Its specific structure allows for unique interactions with cellular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

5-[(Z)-heptadec-8-enyl]benzene-1,3-diol

InChI

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h9-10,18-20,24-25H,2-8,11-17H2,1H3/b10-9-

InChI Key

DQSWQRFGZIJUCI-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC1=CC(=CC(=C1)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O

Origin of Product

United States

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